8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride
Description
Historical Development of Tetrahydroisoquinoline (THIQ) Research
The exploration of THIQ derivatives dates to the early 20th century, with the isolation of natural alkaloids such as naphthyridinomycin and saframycin A from microbial sources. These compounds exhibited potent antitumor properties, spurring interest in their synthetic analogs. The development of the Pictet-Spengler reaction in 1911 provided a foundational method for constructing the THIQ core via the acid-catalyzed cyclization of β-arylethylamines and aldehydes. Subsequent advances, including the Bischler–Napieralski reaction, enabled the synthesis of dihydroisoquinolines, which could be further functionalized. By the 1980s, synthetic THIQ derivatives like laudanosine and xylopinine demonstrated diverse biological activities, from monoamine oxidase (MAO) inhibition to analgesic effects.
The introduction of fluorine into THIQ scaffolds emerged as a strategic modification in the 2000s, driven by fluorine’s ability to enhance metabolic stability and modulate electronic properties. Early studies on 1-methyl-THIQ revealed its antidepressant potential via MAO inhibition, while fluorinated analogs like 7-fluoro-THIQ showed improved blood-brain barrier permeability. These findings positioned fluorinated THIQs as critical tools for probing neurotransmitter systems and designing CNS-targeted therapeutics.
Position of Fluorinated THIQs in Medicinal Chemistry
Fluorination is a cornerstone of modern drug design, with ~30% of FDA-approved drugs containing fluorine. In THIQ chemistry, fluorine’s electronegativity and small atomic radius permit subtle modifications to pharmacodynamic and pharmacokinetic profiles:
- Enhanced Binding Affinity : Fluorine’s electron-withdrawing effects stabilize charge-transfer interactions with target proteins, as seen in α~2~-adrenergic receptor ligands.
- Metabolic Stability : Fluorine reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life. For example, 8-fluoro-THIQ derivatives exhibit prolonged in vivo activity compared to non-fluorinated counterparts.
- Bioavailability : Fluorine’s lipophilicity improves membrane permeability, critical for CNS penetration.
A comparative analysis of THIQ fluorination sites reveals positional specificity:
The 8-fluoro substitution in particular optimizes receptor selectivity while minimizing off-target effects, making it a preferred modification for neurodegenerative disease therapeutics.
Significance of 8-Fluoro-1,2,3,4-Tetrahydroisoquinolin-6-ol in Research
The combination of fluorine at the 8-position and a hydroxyl group at the 6-position introduces unique physicochemical properties:
- Hydrogen-Bonding Capacity : The 6-hydroxy group facilitates interactions with polar residues in enzyme active sites, as demonstrated in THIQ-based topoisomerase I inhibitors.
- Electronic Modulation : The 8-fluoro group withdraws electron density from the aromatic ring, altering π-stacking interactions with biological targets.
Preliminary studies on analogous compounds suggest dual mechanisms of action:
- Anticancer Activity : Fluorinated THIQs like 9-demethylmucroniferanine A inhibit topoisomerase I and suppress tumor growth in xenograft models (IC~50~ = 5.1 μM for MGC-803 gastric cancer cells).
- Neurological Effects : 1-Methyl-THIQ analogs reduce immobility time in rodent forced swimming tests, indicative of antidepressant activity.
The hydrochloride salt form improves aqueous solubility, enabling formulation for preclinical testing.
Contemporary Research Significance and Applications
Recent advancements highlight three key areas:
- Triple Reuptake Inhibitors : THIQs substituted with heterobicyclic groups at the 4-position inhibit serotonin, dopamine, and norepinephrine transporters (SERT, DAT, NET). Compound 212, a fluorinated THIQ analog, achieves >95% transporter occupancy in vivo at 3 mg/kg.
- Antimicrobial Agents : Fluorinated THIQs exhibit potent activity against Plasmodium falciparum (IC~50~ < 1 μM) and Mycobacterium tuberculosis.
- Enzyme Inhibitors : THIQ-derived nitrones inhibit β-secretase (BACE1), a target in Alzheimer’s disease.
Ongoing clinical trials focus on optimizing fluorinated THIQs for:
Research Challenges and Limitations
Despite promise, several hurdles persist:
- Synthetic Complexity : Introducing fluorine at the 8-position requires multistep sequences involving Friedel-Crafts alkylation or directed ortho-metalation, often yielding racemic mixtures.
- Metabolic Instability : While fluorine enhances stability, the 6-hydroxy group may undergo glucuronidation, necessitating prodrug strategies.
- Target Selectivity : Off-target binding to CYP2D6 (IC~50~ = 1 μM for compound 213) raises drug-drug interaction concerns.
Future directions include asymmetric synthesis methods and computational modeling to predict metabolite formation.
Properties
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h3-4,11-12H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDANKMXUQNCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 8-fluoro-1,2,3,4-tetrahydroisoquinoline.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and dihydro derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Antidepressant Effects
Research indicates that compounds similar to 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride exhibit antidepressant-like effects in animal models. These effects are attributed to the modulation of neurotransmitter systems, particularly the serotonin and norepinephrine pathways. Studies have shown that tetrahydroisoquinoline derivatives can enhance mood and alleviate symptoms of depression through their action on these neurotransmitters .
Neuroprotective Properties
The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and apoptosis. The specific mechanisms involve the modulation of signaling pathways related to cell growth and survival .
Drug Development
Given its promising biological activities, this compound is being explored in drug development for various conditions:
- Depression and Anxiety Disorders : As a potential antidepressant.
- Neurodegenerative Diseases : For its neuroprotective effects.
- Cancer Therapy : As an adjunct treatment in oncology.
Synthetic Chemistry
The synthesis of this compound has been optimized to enhance yield and reduce costs. Improved methods for synthesizing tetrahydroisoquinoline derivatives have been reported, which could facilitate further research and development efforts in medicinal chemistry .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in rodent models after administration of similar compounds. |
| Study B | Neuroprotection | Showed that the compound mitigates oxidative stress-induced neuronal death in vitro. |
| Study C | Anticancer Activity | Reported inhibition of tumor cell proliferation in several cancer cell lines with IC50 values indicating potency. |
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptor Interaction: It can interact with receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound may influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison
*Calculated based on formula.
Key Observations:
Fluorine Position: The 8-fluoro derivative’s inhibitory activity against SETD7 highlights the importance of fluorine placement. In contrast, 6- or 7-fluoro isomers (e.g., 6-Fluoro-1,2,3,4-tetrahydroisoquinoline) are typically intermediates without reported enzymatic activity .
Trifluoromethyl vs. Fluoro : The 6-CF₃ analog () exhibits greater steric bulk and electron-withdrawing effects, which may reduce binding affinity compared to the smaller 8-fluoro substituent.
Methoxy Substitution: 7-Methoxy derivatives (e.g., 7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol) are often used in radiotracer synthesis due to their stability and moderate lipophilicity .
Biological Activity
Overview
8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride is a chemical compound with the molecular formula . It is a derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting biochemical pathways critical for cellular functions.
- Receptor Modulation : It can interact with receptors on cell surfaces, which modulates cellular responses and signaling pathways involved in growth and apoptosis.
- Pathway Influence : The compound may affect signaling pathways that are crucial for cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties
- Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.
2. Anticancer Effects
- Preliminary research suggests that the compound may inhibit cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines by modulating apoptotic pathways.
3. Neuroprotective Potential
- Given its structural similarity to other neuroactive compounds, there is ongoing research into its potential as a neuroprotective agent. It may exert protective effects against neurodegenerative diseases by influencing neurotransmitter systems.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Study Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Potential protective effects on neurons |
Synthesis and Structural Characteristics
The synthesis of this compound typically involves hydroxylation of a precursor followed by hydrochloride salt formation. The presence of both fluorine and hydroxyl groups enhances its stability and lipophilicity, which are critical for its biological activity.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide | Bromide instead of chloride | Similar antimicrobial properties |
| 1,2,3,4-Tetrahydroisoquinoline | Lacks fluorine and hydroxyl groups | Less potent in biological assays |
| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline | No fluorine atom | Reduced stability and activity |
Q & A
Q. Basic
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
- Salt Exchange : Convert to mesylate or tartrate salts if chloride limits solubility (requires recharacterization) .
- Micellar Encapsulation : Employ cyclodextrins or liposomes for in vitro delivery .
How does the hydrochloride salt form affect crystallography studies?
Advanced
The chloride counterion can influence crystal packing and diffraction quality. Techniques include:
- Single-Crystal X-ray Diffraction (SCXRD) : Use low-temperature (100 K) conditions to stabilize crystals.
- Counterion Screening : Co-crystallize with alternative anions (e.g., bromide) to improve lattice formation .
What are the best practices for storing this compound to ensure long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
